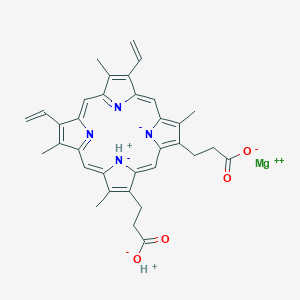
Mgproto
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mgproto is a novel chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as biomedical research, drug discovery, and material science. Mgproto is a synthetic molecule that is composed of magnesium and a phosphate group. It has been synthesized using a simple and efficient method that involves the reaction of magnesium with a phosphate precursor.
Mécanisme D'action
The mechanism of action of Mgproto is not fully understood. However, it is believed that Mgproto interacts with cellular membranes and disrupts their function. This disruption can lead to cell death in cancer cells or the inhibition of bacterial growth in the case of antimicrobial activity.
Effets Biochimiques Et Physiologiques
Mgproto has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, Mgproto has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Mgproto is its simplicity of synthesis. Mgproto can be synthesized using a simple and efficient method, which makes it an attractive compound for use in lab experiments. In addition, Mgproto has been shown to have a range of potential applications in various areas of scientific research. However, one of the limitations of Mgproto is its stability. Mgproto is highly reactive and can decompose rapidly, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential future directions for research on Mgproto. One area of interest is the development of new cancer therapeutics based on Mgproto. Another area of interest is the development of new antimicrobial agents based on Mgproto. In addition, there is potential for the development of new materials based on Mgproto, such as biodegradable polymers. Further research is needed to fully understand the mechanism of action of Mgproto and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, Mgproto is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as biomedical research, drug discovery, and material science. Mgproto can be synthesized using a simple and efficient method and has been shown to have a range of potential applications in various areas of scientific research. Further research is needed to fully understand the mechanism of action of Mgproto and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of Mgproto is a straightforward process that involves the reaction of magnesium with a phosphate precursor. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the magnesium. The reaction mixture is then heated to a specific temperature, typically between 200°C to 400°C, and held at that temperature for a certain period of time. The resulting product is then purified using standard techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Mgproto has been shown to have potential applications in various areas of scientific research. One of the most promising areas is in the field of drug discovery. Mgproto has been shown to have anticancer properties and has been used to develop novel cancer therapeutics. It has also been shown to have antimicrobial properties and has been used to develop new antibiotics. In addition, Mgproto has been used in the development of new materials, such as biodegradable polymers.
Propriétés
Numéro CAS |
14947-11-6 |
|---|---|
Nom du produit |
Mgproto |
Formule moléculaire |
C34H32MgN4O4 |
Poids moléculaire |
584.9 g/mol |
Nom IUPAC |
magnesium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clé InChI |
REJJDEGSUOCEEW-UHFFFAOYSA-L |
SMILES isomérique |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.[Mg+2] |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mg+2] |
SMILES canonique |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mg+2] |
Synonymes |
divinyl-Mg-protoporphyrin magnesium protoporphyrin Mg protoporphyrin MgProto |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



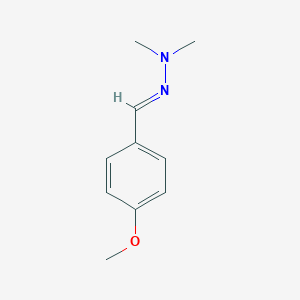
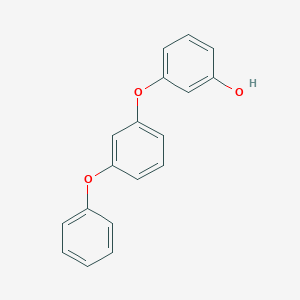
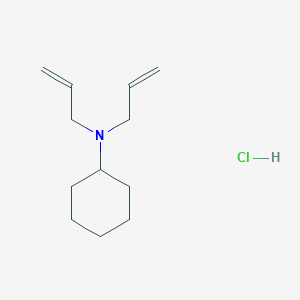

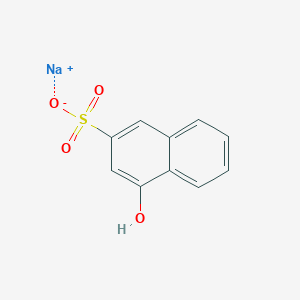

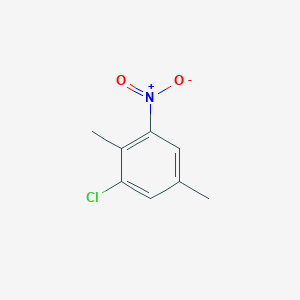
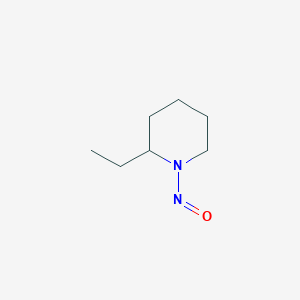

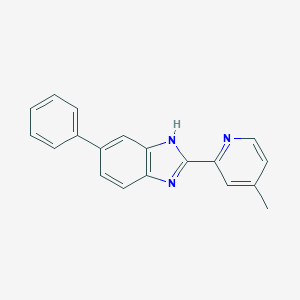
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)

![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)